1-Methyl-1H-indole-2-carbonyl chloride
Overview
Description
1-Methyl-1H-indole-2-carbonyl chloride is a derivative of indole, a heterocyclic aromatic organic compound. It belongs to the family of indole derivatives characterized by various substitutions that significantly alter their chemical and physical properties. This compound is particularly notable for its role in synthetic chemistry where it acts as an intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of 1-Methyl-1H-indole-2-carbonyl chloride involves methods similar to those used for other indole derivatives. For example, the Fischer indole synthesis can be adapted for the synthesis of indole derivatives by using specific ketones and phenylhydrazines. Another common method involves the palladium-mediated coupling reactions, like the Buchwald-Hartwig amination, to introduce various groups to the indole core (Okauchi et al., 2000).
Scientific Research Applications
-
Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Application : Indole derivatives play a significant role in cell biology and are used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .
- Method : The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .
- Results : The synthesis resulted in a tricyclic indole with an 84% yield .
-
Application of Indoles in Multicomponent Reactions
- Field : Organic Chemistry
- Application : Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds .
- Method : The synthesis of indole derivatives involves the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .
- Results : The synthesis of indole derivatives has led to promising new heterocycles with chemical and biomedical relevance .
-
Anti-HIV-1 Activity
- Field : Pharmacology
- Application : Indolyl and oxochromenyl xanthenone derivatives have been reported to have potential anti-HIV-1 activity .
- Method : Molecular docking studies were performed on a series of novel indolyl and oxochromenyl xanthenone derivatives .
- Results : The results of these studies suggest that these compounds could be potential candidates for anti-HIV-1 drugs .
-
Antibacterial Activity
- Field : Microbiology
- Application : Certain indole derivatives have shown significant antibacterial activity, particularly against Gram-Negative Klebsiella pneumonia .
- Method : The antibacterial activity was tested on various Gram-negative bacteria .
- Results : All tested compounds showed the highest antibacterial activity towards Klebsiella pneumonia .
-
Anti-inflammatory and Analgesic Activities
- Field : Pharmacology
- Application : Benzothiazole containing benzene sulphonamide and carboxamide were prepared and evaluated for their in vivo anti-inflammatory, analgesic, and ulcerogenic activities .
- Method : The compounds were synthesized and then tested in vivo for their potential anti-inflammatory and analgesic effects .
- Results : The results of these studies are not specified in the source .
- Synthesis of Selected Alkaloids
- Field : Organic Chemistry
- Application : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .
- Method : The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .
- Results : The synthesis resulted in a tricyclic indole with an 84% yield .
Safety And Hazards
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
properties
IUPAC Name |
1-methylindole-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-12-8-5-3-2-4-7(8)6-9(12)10(11)13/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USATVDUBRWEFMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90486652 | |
Record name | 1-Methyl-1H-indole-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90486652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-indole-2-carbonyl chloride | |
CAS RN |
118618-61-4 | |
Record name | 1-Methyl-1H-indole-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90486652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.